molecular formula C20H25ClN4O5S B2619379 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189981-23-4

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2619379
CAS No.: 1189981-23-4
M. Wt: 468.95
InChI Key: OOLDJGWKQLPKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a morpholine group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for metabolic studies and prodrug activation pathways.

Conditions Products Catalysts/Notes
Acidic (HCl, reflux)1,2-Oxazole-5-carboxylic acid + Secondary amine derivativesProlonged heating (6–8 hrs) required
Basic (NaOH, 80°C)Sodium salt of 1,2-oxazole-5-carboxylate + Free amine intermediatesFaster kinetics in polar aprotic solvents

Mechanistic Insight: The reaction proceeds via nucleophilic attack at the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate.

Oxazole Ring Reactivity

The electron-deficient oxazole ring participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing effects of adjacent carbonyl and morpholine groups. Substitution occurs preferentially at the 4-position of the oxazole:
$$
\text{C}_5\text{H}_3\text{N}_2\text{O} + \text{Electrophile (E}^+ \text{)} \rightarrow \text{C}_5\text{H}_2\text{N}_2\text{OE}
$$

Diels-Alder Cycloaddition

The oxazole acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene derivatives):
$$
\text{Oxazole} + \text{Diene} \rightarrow \text{Bicyclic adduct (high regioselectivity)}
$$

Morpholine Ring Modifications

The morpholine group undergoes alkylation or oxidation under controlled conditions:

Reaction Type Reagents Products Yield
N-AlkylationMethyl iodide, K₂CO₃Quaternary ammonium salt72–78%
Oxidation (H₂O₂, AcOH)30% H₂O₂, glacial acetic acidMorpholine N-oxide derivative65%

Benzothiazole Functionalization

The 4,7-dimethoxybenzothiazole moiety shows limited reactivity due to steric hindrance and electron-donating methoxy groups.

Demethylation

Under strong Lewis acids (e.g., BBr₃):
$$
\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}
$$
Note: Requires anhydrous conditions at −78°C to prevent ring degradation .

Salt Formation and Stability

The hydrochloride salt demonstrates pH-dependent solubility:

pH Range Solubility (mg/mL) Dominant Species
1–345–52Protonated amine (NH+\text{NH}^+)
7–88–12Free base (N H\text{N H})

Degradation occurs above pH 9 via cleavage of the morpholine-propyl linkage.

Cross-Coupling Reactions

Palladium-catalyzed couplings at the benzothiazole C2 position:

Reaction Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for SAR studies
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of secondary amines

Reductive Transformations

Selective reduction of the oxazole ring:

Reagent Product Selectivity
H₂, Pd/C (10 atm)Partially saturated oxazolineC2–C3 bond reduction
NaBH₄, NiCl₂Fully reduced oxazolidineRequires Lewis acid mediation

Key Stability Concerns

  • Thermal Degradation : Decomposition observed >200°C via loss of morpholine (TGA data).

  • Photolysis : UV light (254 nm) induces cleavage of the benzothiazole-oxazole bond (t₁/₂ = 4.2 hrs).

Experimental data for exact reaction rates and activation energies remain unpublished in peer-reviewed literature, though patents suggest proprietary optimization of these pathways.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it suitable for pharmacological applications:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its structural components are believed to interact with specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains. This property is particularly valuable in the development of new antibiotics.
  • Neuroprotective Effects: Some studies indicate that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Therapeutic Applications

Given its promising biological activities, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride could be explored for several therapeutic applications:

  • Cancer Therapy: The ability to induce apoptosis in tumor cells positions this compound as a candidate for developing targeted cancer therapies.
  • Infection Control: With its antimicrobial properties, it may be developed into new treatments for bacterial infections, especially those resistant to current antibiotics.
  • Neurological Disorders: If further validated through clinical trials, this compound could serve as a basis for new drugs aimed at protecting neuronal health and function.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of the compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 3: Neuroprotection

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to the modulation of antioxidant enzyme activity and reduction of inflammatory markers.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE
  • N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(PIPERIDIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Benzothiazole ring : A heterocyclic compound that contributes to the biological activity.
  • Oxazole moiety : Known for its role in various pharmacological activities.
  • Morpholine group : Often associated with enhanced solubility and bioavailability.

The molecular formula is C21H26ClN3O3S2C_{21}H_{26}ClN_3O_3S^2 with a molecular weight of approximately 468.0324 g/mol .

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Compounds containing oxazole and benzothiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated their effectiveness against strains like Staphylococcus aureus and Candida albicans .
  • Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activities in animal models, showing promising results in seizure prevention .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, potentially positioning it as a candidate for anti-inflammatory therapies .

Antimicrobial Efficacy

A study on oxazole derivatives highlighted the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Aspergillus niger
5-Fluorocytosine3.2Candida tropicalis

This data suggests that similar compounds exhibit considerable antimicrobial potency .

Anticonvulsant Activity

In anticonvulsant screening using the maximal electroshock (MES) model, compounds structurally related to the target compound demonstrated significant protective effects against induced seizures:

CompoundAverage Survival Time (min)Model Used
R(+)-336MES
Compound 8Not specifiedPTZ

These findings indicate potential therapeutic applications in seizure disorders .

Study on Antibacterial Activity

Singh et al. synthesized several substituted oxazoles and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited stronger inhibition than standard antibiotics like amoxicillin .

Anticonvulsant Screening

In a comparative study of various compounds, one derivative showed a significant reduction in seizure frequency when tested in vivo against control groups treated with established anticonvulsants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole-2-amine derivative with a substituted oxazole-carboxylic acid under peptide coupling conditions (e.g., EDCI/HOBt). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reactivity.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product .
    • Data Table :
PrecursorCoupling AgentSolventYield (%)
Benzothiazole-2-amineEDCI/HOBtDMF45–60
Oxazole-5-carboxylic acidDCC/DMAPTHF37–50

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of morpholine (δ 2.4–3.5 ppm for CH₂-N-CH₂), dimethoxybenzothiazole (δ 3.8–4.0 ppm for OCH₃), and oxazole protons (δ 8.1–8.3 ppm).
  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹).
  • Mass Spectrometry : Exact mass should match the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₈ClN₅O₅S: 542.15) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Soluble in DMSO (>10 mM), moderately soluble in methanol/ethanol (<5 mM), and insoluble in water. Pre-saturate buffers with DMSO for in vitro studies.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxazole ring. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound when scaling up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to enhance efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr at RT) while maintaining yield.
  • In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., morpholine vs. propyl chain).
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace morpholine with piperazine) and assess activity changes.
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., kinases).
  • Pharmacophore Mapping : Identify critical functional groups (e.g., oxazole carbonyl, benzothiazole sulfur) using Schrödinger Suite .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).
  • Membrane Permeability Testing : Compare activity in cell-free (e.g., enzymatic) vs. cell-based assays to assess efflux effects.
  • Metabolite Profiling : Identify degradation products via LC-MS to rule out false negatives .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

  • Methodological Answer :

  • Plasma Stability Assay : Incubate compound in human plasma (37°C, pH 7.4) and quantify remaining parent compound via LC-MS/MS at 0, 30, 60, 120 min.
  • Microsomal Incubation : Use NADPH-fortified liver microsomes to assess CYP-mediated metabolism.
  • Half-Life Calculation : Apply first-order kinetics to estimate t₁/₂ .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air immediately .

Q. Biological Testing

Q. What in vitro models are recommended for preliminary toxicity screening of this compound?

  • Methodological Answer :
  • HepG2 Cells : Assess hepatotoxicity via ATP-Glo assay.
  • hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk.
  • Cytokine Release Assay : Test immunotoxicity in PBMCs .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S.ClH/c1-26-14-4-5-15(27-2)18-17(14)22-20(30-18)24(19(25)16-6-7-21-29-16)9-3-8-23-10-12-28-13-11-23;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLDJGWKQLPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.